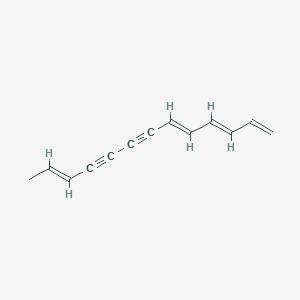
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne, also known as TDT or 7,9-TDT, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. TDT is a conjugated enyne that contains three triple bonds and two double bonds, making it a highly reactive compound.
Applications De Recherche Scientifique
Optical and Electronic Properties
- Carbon-Rich Scaffolding: Derivatives of (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne are utilized in constructing carbon-rich scaffolds. These scaffolds include monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. They exhibit exceptional third-order optical nonlinearities and are used in photochromic molecules for light-driven molecular switches in optoelectronic devices (Diederich, 2001).
Copolymerization and Polymer Synthesis
- Copolymerization with Carbon Dioxide: The compound has been studied in nickel(0)-catalyzed cycloaddition copolymerization with carbon dioxide, forming poly(2-pyrone). Its copolymerizability and reactivity are significant in understanding polymer formation and characteristics (Tsuda, Ooi, & Maruta, 1993).
Chemical Synthesis and Reactions
- Nitrative Bicyclization: The compound is involved in nitrative bicyclization reactions, leading to the creation of skeletally diverse tricyclic pyrroles. This highlights its versatility in synthetic chemistry for creating complex molecular structures (Wang et al., 2022).
Natural Occurrence and Biological Interactions
- Natural Occurrence in Plants: (E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne is found naturally in plants like safflower and possesses interesting biological properties. Its occurrence and changes in content during plant maturation have been studied, offering insights into plant chemistry and potential applications in herbal medicine or agriculture (Ichihara & Noda, 1975).
Phototoxicity and Insect Interaction
- Phototoxic Properties: This compound exhibits phototoxic properties, which have been studied in the context of its interaction with insects. For instance, its presence in Viguiera annua leaves and how it affects insect larvae offers insights into plant-insect interactions and potential applications in pest control (Guillet, Chauret, & Arnason, 1997).
Propriétés
Numéro CAS |
17091-00-8 |
|---|---|
Nom du produit |
(E,E,E)-1,3,5,11-Tridecatetraene-7,9-diyne |
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
Clé InChI |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES isomérique |
C/C=C/C#CC#C/C=C/C=C/C=C |
SMILES |
CC=CC#CC#CC=CC=CC=C |
SMILES canonique |
CC=CC#CC#CC=CC=CC=C |
Synonymes |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



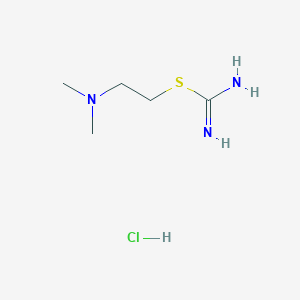
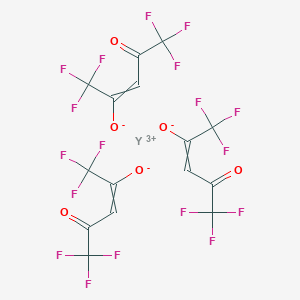
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
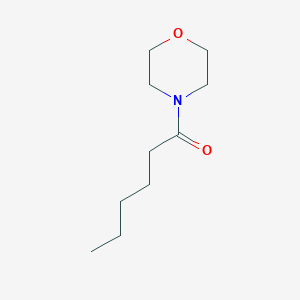
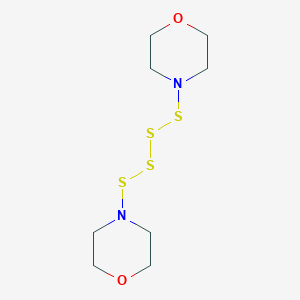
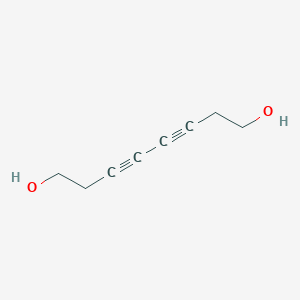
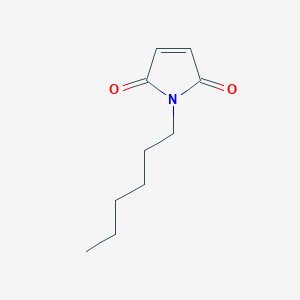
![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
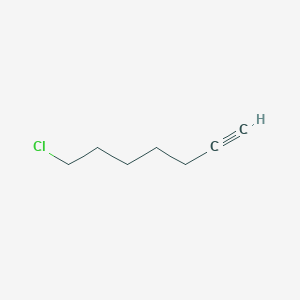
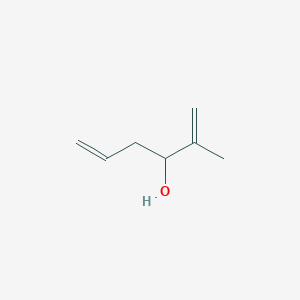
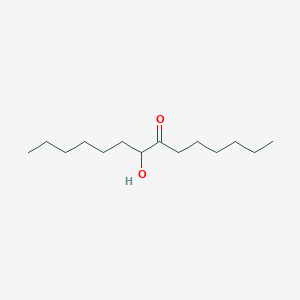
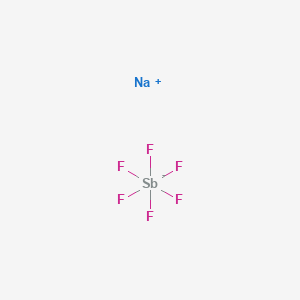
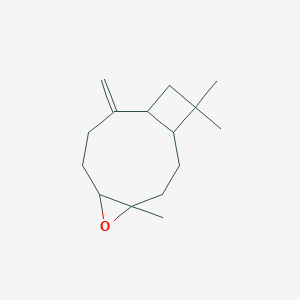
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)